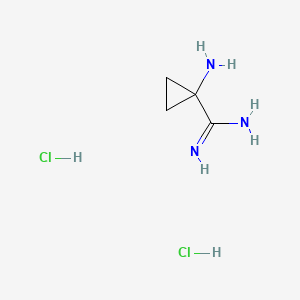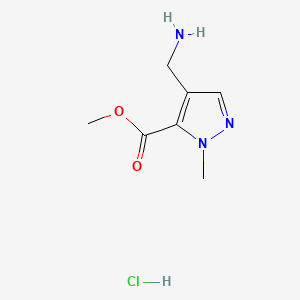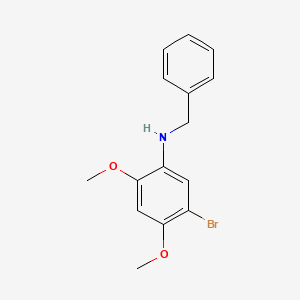![molecular formula C4H10ClF2NS B6607447 (2R)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride CAS No. 2839128-84-4](/img/structure/B6607447.png)
(2R)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-[(Difluoromethyl)sulfanyl]propan-2-aminehydrochloride is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a propan-2-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of disulfides using TMS-CF2H, which allows for the late-stage introduction of the difluoromethyl group with good functional group tolerance . This method is operationally simple and does not require the handling of sensitive metal complexes.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-[(Difluoromethyl)sulfanyl]propan-2-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
(2R)-1-[(Difluoromethyl)sulfanyl]propan-2-aminehydrochloride has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl groups on biological systems.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2R)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride involves its interaction with molecular targets and pathways in biological systems. The difluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors. This can result in the modulation of biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated amines and sulfanyl derivatives, such as difluoromethyl 2-pyridyl sulfone .
Uniqueness
What sets (2R)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride apart from similar compounds is its specific combination of functional groups, which imparts unique chemical properties. The presence of both the difluoromethyl and sulfanyl groups can enhance its reactivity and stability, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(2R)-1-(difluoromethylsulfanyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NS.ClH/c1-3(7)2-8-4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJKFZRKDVGHCC-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B6607375.png)
![lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6607379.png)
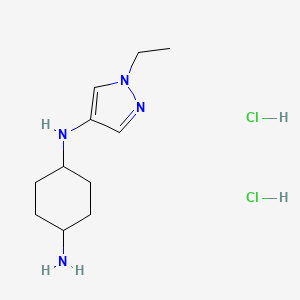
amine hydrochloride](/img/structure/B6607398.png)
![[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B6607404.png)
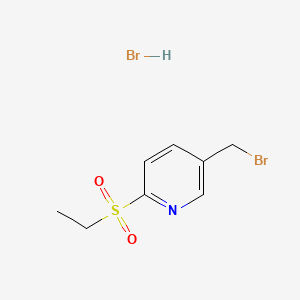
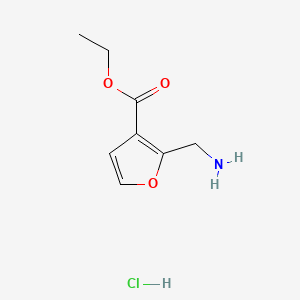

![tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6607450.png)
